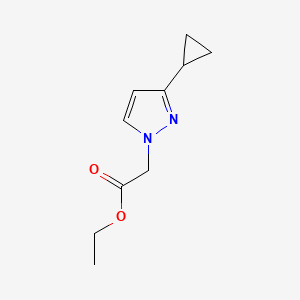

Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate

描述

属性

IUPAC Name |

ethyl 2-(3-cyclopropylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-12-6-5-9(11-12)8-3-4-8/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEWLRPGCTYPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), with a base like potassium carbonate (KCO) or sodium hydride (NaH) to deprotonate the pyrazole and enhance nucleophilicity. The mixture is stirred at 60–80°C for 12–24 hours, achieving yields of 70–85%. A simplified mechanism is shown below:

Industrial Optimization

Industrial-scale production often employs continuous flow reactors to enhance reaction efficiency and purity. For example, a tubular reactor with a residence time of 30 minutes at 100°C can increase yields to 90% while reducing byproduct formation.

An alternative route involves constructing the pyrazole ring via cyclocondensation , where hydrazine reacts with a diketone or α,β-unsaturated carbonyl compound. This method allows simultaneous introduction of the cyclopropyl group during pyrazole formation.

Stepwise Synthesis

-

Formation of Cyclopropyl Carbonyl Intermediate :

Cyclopropanecarboxaldehyde is condensed with ethyl acetoacetate in the presence of ammonium acetate to form a diketone intermediate. -

Cyclocondensation with Hydrazine :

The diketone reacts with hydrazine hydrate under reflux in ethanol, yielding 3-cyclopropyl-1H-pyrazole. -

Esterification :

The pyrazole is then alkylated with ethyl bromoacetate as described in Section 1.

Advantages and Limitations

This method provides control over substituent positioning but requires multiple purification steps, resulting in an overall yield of 50–60%.

Grignard Reagent-Based Synthesis

Grignard reactions offer a pathway to introduce the cyclopropyl group post-pyrazole formation, as demonstrated in related compounds.

Protocol Overview

-

Synthesis of Pyrazole Core :

1H-pyrazole is functionalized at the 3-position via lithiation using n-butyllithium, followed by quenching with carbon dioxide to form a carboxylic acid. -

Cyclopropanation :

The carboxylic acid is treated with cyclopropylmagnesium bromide (Grignard reagent) to install the cyclopropyl group. -

Esterification :

The resulting acid is esterified with ethanol under acidic conditions to yield the final product.

Key Data

-

Reagents : n-BuLi, CO, cyclopropylMgBr.

-

Conditions : −78°C for lithiation, room temperature for Grignard addition.

Continuous Flow Reactor Synthesis

Industrial applications prioritize continuous flow systems for their scalability and reproducibility. A representative setup involves:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular (stainless steel) |

| Temperature | 100°C |

| Residence Time | 30 minutes |

| Solvent | THF |

| Base | KCO |

| Yield | 90% |

This method reduces side reactions such as N-alkylation at alternate positions, ensuring >95% purity by HPLC.

Purification and Characterization

Purification Techniques

化学反应分析

Nucleophilic Substitution Reactions

The compound’s synthesis itself involves a nucleophilic substitution reaction. Ethyl bromoacetate reacts with 3-cyclopropyl-1H-pyrazole, where the pyrazole’s nitrogen acts as a nucleophile, displacing bromide to form the ester bond. Industrial-scale synthesis often employs continuous flow reactors to enhance yield and purity.

Key Conditions :

-

Reagent : Ethyl bromoacetate, 3-cyclopropyl-1H-pyrazole

-

Solvent : Polar aprotic solvents (e.g., DMF, THF)

-

Catalyst : Base (e.g., K₂CO₃) for deprotonation

-

Temperature : 60–80°C

Ester Hydrolysis

The acetate ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid | ~85% |

| Basic Hydrolysis | NaOH (aq.), ethanol, reflux | Sodium 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate | ~90% |

Pyrazole Ring Functionalization

The pyrazole ring participates in electrophilic substitutions, though the cyclopropyl group may sterically hinder certain positions.

Nitration

-

Reagents : HNO₃/H₂SO₄ mixture

-

Position : Preferential nitration at the 4-position of the pyrazole ring (para to cyclopropyl) .

-

Product : Ethyl 2-(3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)acetate

Halogenation

-

Reagents : NBS (for bromination), I₂/AgOTf (for iodination)

-

Outcome : Halogenation occurs at the 5-position, forming derivatives like ethyl 2-(5-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate .

Oxidative Reactions

The cyclopropyl group and pyrazole ring are susceptible to oxidation:

-

Cyclopropyl Oxidation :

-

Reagents : KMnO₄/H₂O, acidic conditions

-

Product : Ethyl 2-(3-(2-oxocyclopropyl)-1H-pyrazol-1-yl)acetate (unstable, further degrades).

-

-

Pyrazole Ring Oxidation :

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed cross-couplings:

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles .

Example :

-

Reagent : Acetylene, Cu(I) catalyst

-

Product : Pyrazolo[1,5-a]pyridine derivatives

Reduction Reactions

The ester group can be reduced to alcohols using agents like LiAlH₄:

-

Product : 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol

-

Yield : ~75% (anhydrous THF, 0°C to RT).

Mechanistic Insights

科学研究应用

Antiviral Activity

Recent studies indicate that pyrazole derivatives, including ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate, exhibit promising antiviral properties. For example, compounds with similar structures have been shown to inhibit the replication of viruses in vitro. The introduction of the cyclopropyl group has been linked to improved inhibition rates against viral replication, particularly in assays measuring measles virus activity, where derivatives exhibited significant pMIC50 values (the concentration required to inhibit viral growth by 50%) .

Antimicrobial Properties

The compound has also been investigated for its antibacterial effects. Research on related pyrazole derivatives suggests that modifications in the pyrazole structure can lead to enhanced antimicrobial activity. This compound's unique structure may contribute to its effectiveness against various bacterial strains .

Anti-inflammatory Potential

Pyrazole derivatives are known for their anti-inflammatory properties, and this compound is no exception. Studies have indicated that compounds within this class can modulate inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study evaluating a series of pyrazole derivatives demonstrated that this compound exhibited an improved antiviral profile compared to its analogs. The incorporation of the cyclopropyl group was crucial for enhancing its activity against viral targets, with specific pMIC50 values indicating strong inhibitory effects .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, this compound was tested against several bacterial strains. Results showed that modifications in the pyrazole structure significantly influenced antibacterial activity, leading researchers to suggest further exploration into structure-activity relationships (SAR) for optimizing efficacy .

作用机制

The mechanism of action of Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropyl group may enhance the binding affinity and selectivity of the compound for its targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring's substitution pattern critically impacts molecular properties. Key analogs include:

Table 1: Structural Comparison of Pyrazole Derivatives

*Inferred formula based on structural analogs.

- Cyclopropyl vs. Methyl/Isopropyl Groups : The cyclopropyl group in the target compound introduces greater steric hindrance compared to methyl or isopropyl substituents, which may reduce metabolic degradation in biological systems .

- Ester vs. Acid Functional Groups : The ethyl acetate moiety in the target compound enhances lipophilicity, whereas carboxylic acid derivatives (e.g., CAS 1402446-16-5) exhibit higher polarity, affecting bioavailability and pharmacokinetics .

Heterocyclic Core Modifications

Pyrazole analogs can be compared to imidazole derivatives (e.g., compounds in Figure 1 of ):

Physicochemical and Crystallographic Properties

- Crystal Packing : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () stabilizes via π-π interactions (3.814 Å) and C-H⋯O hydrogen bonds. While the target compound lacks a benzofuran system, its pyrazole core may engage in similar weak interactions .

- Toxicity Considerations : Ethyl acetate derivatives (e.g., ) show concentration-dependent toxicity in zebrafish embryos, with LC₅₀ values indicating moderate risk. The target compound’s ester group warrants careful handling to avoid analogous adverse effects .

生物活性

Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate is a member of the pyrazole derivative family, which has garnered attention for its diverse biological activities. This compound is characterized by a cyclopropyl group attached to the pyrazole ring, and its potential therapeutic applications range from enzyme inhibition to receptor modulation.

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : Approximately 181.20 g/mol

- Structure : The compound features a five-membered pyrazole ring with an ethyl acetate moiety and a cyclopropyl group, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole ring allows for hydrogen bonding and π–π interactions, which can modulate the activity of target proteins:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially offering therapeutic benefits in neurodegenerative diseases.

- Receptor Binding : this compound may bind to specific receptors, influencing signaling pathways involved in various physiological processes. This binding can modulate receptor activity, leading to altered cellular responses.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that similar pyrazole derivatives possess antimicrobial properties against various bacterial strains and fungi, suggesting that this compound may also exhibit such effects.

- Antitumor Properties : Some studies have highlighted the potential of pyrazole derivatives in cancer therapy due to their ability to induce apoptosis in cancer cells. This compound's structural features may enhance its selectivity towards tumor cells.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other related compounds reveals unique aspects that may contribute to its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate | Contains an amino group at a different position | Enhanced selectivity due to amino substitution |

| Ethyl (4-methyl-1H-pyrazol-1-yl)acetate | Methyl substitution on the pyrazole ring | Variation in enzyme interaction profiles |

| Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate | Methyl instead of cyclopropyl | Potentially different pharmacological effects |

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound:

- In Vitro Studies : Experiments have demonstrated that this compound can effectively inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in neuronal cultures. This suggests potential applications in treating cognitive disorders .

- Antimicrobial Testing : In a series of assays against common bacterial strains, this compound exhibited significant antimicrobial activity, comparable to established antibiotics.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines showed that the compound could induce apoptosis through mitochondrial pathways, offering insights into its potential as an anticancer agent.

常见问题

Q. What are the common synthetic routes for preparing Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate, and what intermediates are critical?

Methodological Answer: The compound is typically synthesized via cyclopropane-functionalized pyrazole intermediates. A key step involves coupling a cyclopropyl-substituted pyrazole core with an ethyl acetate moiety through alkylation or nucleophilic substitution. For example, triazenylpyrazole precursors (e.g., ethyl 2-(3-azido-4-cyano-1H-pyrazol-1-yl)acetate) are used to introduce substituents via click chemistry or cycloaddition reactions . Solvent selection (e.g., DMF or THF) and catalysts (e.g., Cu(I) for azide-alkyne cycloaddition) are critical for optimizing yields.

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed at low temperatures (e.g., 293 K) to minimize thermal motion. Software like SHELXL refines the structure using least-squares methods, with R factors <0.06 indicating high precision. For pyrazole derivatives, key parameters include bond lengths (C–C: ~1.50 Å, C–N: ~1.35 Å) and dihedral angles between the pyrazole ring and cyclopropyl group .

Q. What spectroscopic techniques are used to validate purity and structural integrity?

Methodological Answer:

- NMR : ¹H NMR confirms substituent integration (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyrazole protons at δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ for C₉H₁₁N₂O₂: calc. 179.0826, observed 179.0829).

- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and pyrazole C-N (~1550 cm⁻¹) confirm functional groups .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For polar byproducts, recrystallization in ethanol/water mixtures improves purity. HPLC with a C18 column and acetonitrile/water mobile phase resolves closely related impurities. Purity ≥95% is typically required for biological testing .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

Methodological Answer: Contradictions often arise from solvent polarity or temperature variations. For example, polar aprotic solvents (DMF) may favor SN2 pathways but increase side reactions. Systematic Design of Experiments (DoE) can optimize parameters. LC-MS monitors reaction progress, while computational tools (e.g., Gaussian) model transition states to identify competing pathways .

Q. What strategies optimize solvent and catalyst systems for regioselective pyrazole functionalization?

Methodological Answer: Regioselectivity in pyrazole alkylation is influenced by steric and electronic factors. Bulky bases (e.g., LDA) deprotonate the less hindered nitrogen, while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) targets specific positions. Solvents like toluene enhance steric control, whereas DMSO increases electrophilicity at the pyrazole core .

Q. How can computational modeling predict the compound’s reactivity or supramolecular interactions?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes), while crystal structure prediction (CSP) software (MOLPAQ) identifies likely packing motifs for polymorphism studies .

Q. What is the impact of cyclopropyl substituents on the compound’s stability and bioactivity?

Methodological Answer: Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation. However, steric strain may reduce binding affinity. Comparative studies with non-cyclopropyl analogs (e.g., methyl or phenyl substituents) using enzymatic assays (e.g., CYP450 inhibition) quantify these effects. X-ray structures reveal conformational constraints imposed by the cyclopropyl ring .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Despite limited toxicity data (), assume acute toxicity based on structural analogs. Use PPE (nitrile gloves, lab coats) and fume hoods for synthesis. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Monitor air quality with PID detectors for volatile byproducts (e.g., ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。